A study published in the journal Agricultural and Biological Chemistry investigated the use of 2-Cl-DNP as a supplement for the bacterium Rhodococcus erythropolis HL 24-1. The research found that 2-Cl-DNP served as a source of nitrogen, carbon, and energy for the bacteria's growth [].
Research published in the journal Water Science and Technology applied electrospray ionization and tandem mass spectrometry to identify components in chemical wastewater and biological treatment plant effluents. 2-Chloro-4,6-dinitrophenol was one of the compounds identified using this technique.
2-Chloro-4,6-dinitrophenol (2-Cl-DNP) is a chemical compound with the formula C6H3ClN2O5. It is a pale yellow crystalline solid []. While not naturally occurring, it has been used in some scientific research applications due to its specific properties (discussed further below).
The key feature of 2-Cl-DNP's structure is the presence of two nitro groups (NO2) attached at positions 4 and 6 of the benzene ring, and a chlorine atom (Cl) at position 2. The nitro groups are electron-withdrawing, meaning they pull electron density towards themselves, making the molecule relatively acidic. The chlorine atom also contributes slightly to this electron-withdrawing effect [].
2-Cl-DNP has not been a major focus of scientific research on biological mechanisms. However, it shares structural similarities with other dinitrophenol compounds, which were historically explored for their metabolic effects. These compounds act as protonophores, carrying protons across cell membranes and disrupting the mitochondrial proton gradient. This disrupts cellular energy production (ATP synthesis) [].
Here are some of the safety concerns:
Irritant